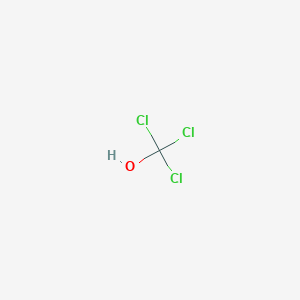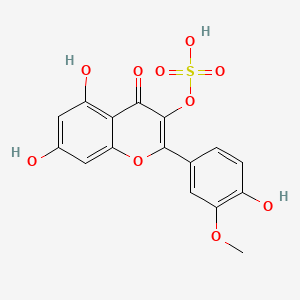
Persicarin
描述
Persicarin 是一种硫酸化黄酮类化合物,天然存在于多种植物物种的细胞中,包括水芹 (Oenanthe javanica) 和辣蓼 (Persicaria hydropiper)。它于 1937 年首次由 Jeffrey Harborne 从辣蓼中分离出来。 “this compound” 这个名字来源于该植物的拉丁名: Persicaria hydropiper .
准备方法
合成路线和反应条件
Persicarin 的合成通常涉及异鼠李素的硫酸化。 反应条件通常包括在低温下使用三氧化硫-吡啶络合物在非质子溶剂(如二甲基甲酰胺 (DMF))中,以确保在所需位置进行选择性硫酸化 .
工业生产方法
This compound 的工业生产不太常见,因为某些植物中天然含量丰富。从水芹和辣蓼等植物来源中提取是主要方法。 该过程涉及溶剂提取,然后使用色谱技术进行纯化 .
化学反应分析
反应类型
Persicarin 经历各种化学反应,包括:
氧化: this compound 可以被氧化形成醌类。
还原: 还原反应可以将 this compound 转换为其相应的二氢衍生物。
取代: 亲核取代反应可以在羟基上发生.
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。
还原: 使用硼氢化钠等还原剂。
取代: 在碱性条件下使用卤代烷烃和酰氯等试剂.
主要产物
氧化: 醌类和其他氧化衍生物。
还原: 二氢衍生物。
取代: 烷基化或酰基化的黄酮类衍生物.
科学研究应用
Persicarin 由于其潜在的治疗效果而受到研究,特别是在糖尿病引起的肝脏炎症和损伤方面。 它在保护糖尿病小鼠肝脏免受氧化应激和炎症方面显示出有希望的结果 . 此外,this compound 在植物细胞和组织中的作用包括分子识别、植物激素转运的刺激、解毒和信号通路 .
作用机制
Persicarin 的确切作用机制尚未完全了解。据信它是通过减轻氧化应激和炎症反应来发挥作用。 它抑制了氧化应激参数(如活性氧和过氧亚硝酸根)和炎症标志物(如 NF-κB、AP-1、TGF-β、COX-2 和 iNOS) . 这些作用有助于在高血糖条件下保护肝脏免受损伤 .
相似化合物的比较
类似化合物
异鼠李素: 与 Persicarin 类似的黄酮类化合物,但不含硫酸盐基团。
槲皮素: 另一种具有类似抗氧化特性的黄酮类化合物。
山奈酚: 一种具有类似抗炎作用的黄酮类化合物.
独特性
This compound 的独特性在于其硫酸化结构,这可能有助于其特定的生物活性。 硫酸盐基团可以增强其溶解度和与生物分子的相互作用,从而可能导致独特的治疗效果 .
属性
IUPAC Name |
[5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-4-oxochromen-3-yl] hydrogen sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O10S/c1-24-11-4-7(2-3-9(11)18)15-16(26-27(21,22)23)14(20)13-10(19)5-8(17)6-12(13)25-15/h2-6,17-19H,1H3,(H,21,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZFNXFXZXWDYMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OS(=O)(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O10S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40203391 | |
| Record name | Persicarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40203391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
549-31-5 | |
| Record name | Persicarin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=549-31-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Persicarin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000549315 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Persicarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40203391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PERSICARIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HUF6GW9HDB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




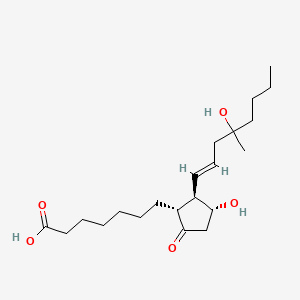

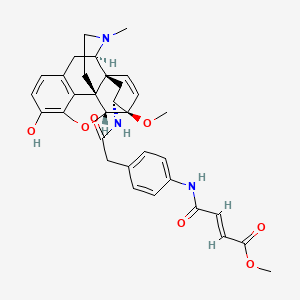
![[(2R)-2-[[(Z)-heptadec-10-enyl]carbamoyloxy]-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B1233414.png)
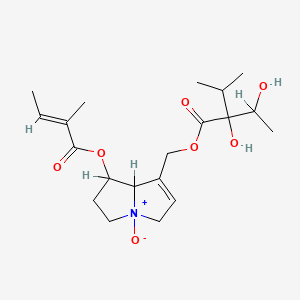

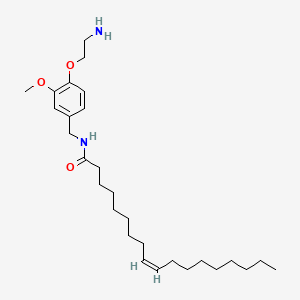
![(1R,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-methylhept-5-en-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol](/img/structure/B1233419.png)
![[(2R,3S,4R,5R)-3-[4-[[(E)-2-chloroethenyl]-methylamino]phenoxy]-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-yl]methyl dimethyl phosphate](/img/structure/B1233422.png)
![N-[(Z)-benzylideneamino]-4-tert-butyl-6-piperazin-1-yl-1,3,5-triazin-2-amine](/img/structure/B1233423.png)

